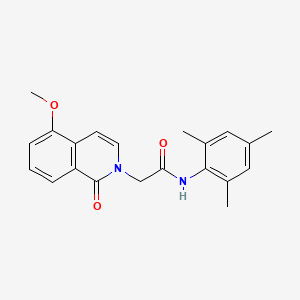

N-mesityl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide

Description

Properties

IUPAC Name |

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-13-10-14(2)20(15(3)11-13)22-19(24)12-23-9-8-16-17(21(23)25)6-5-7-18(16)26-4/h5-11H,12H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPNLJPMDULRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide typically involves the following steps:

Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide and a base.

Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Mesityl Group Addition: The mesityl group can be added through Friedel-Crafts alkylation using mesitylene and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-mesityl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues in Benzothiazole-Isoquinoline Derivatives ()

Compounds such as (R)-N-(5-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b) and N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide () share the acetamide linker but differ in their heterocyclic systems. Key distinctions include:

- Substituent Effects : The target compound’s mesityl group introduces significant steric hindrance compared to benzothiazole rings with halogen (Cl, Br) or methoxy substituents. This may reduce solubility but enhance binding specificity in hydrophobic pockets.

- Electronic Properties: The 5-methoxy group on the isoquinoline ring (target) vs. halogenated benzothiazoles () alters electron density. Methoxy groups increase solubility via hydrogen bonding, whereas halogens enhance lipophilicity.

- Synthetic Yields : Benzothiazole derivatives in and show yields of 71–86%, suggesting efficient synthesis. The mesityl group’s bulkiness in the target compound may lower yields due to steric challenges during coupling reactions.

Table 1: Physicochemical Comparison with Benzothiazole Derivatives

Tetrahydroisoquinoline Derivatives as Orexin Receptor Antagonists ()

Compounds like N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (30) share the acetamide linker but incorporate tetrahydroisoquinoline cores with multiple methoxy groups. Key differences:

- Oxidation State: The target’s 1-oxoisoquinoline introduces a ketone, altering hydrogen-bonding capacity compared to reduced tetrahydroisoquinoline rings in .

- Biological Implications : compounds act as orexin-1 receptor antagonists. The target’s oxo group may shift selectivity toward other targets (e.g., kinases or proteases).

- Synthetic Complexity: Yields in range widely (15–82%), reflecting challenges in introducing bulky substituents (e.g., dipropylamino groups). The mesityl group in the target may similarly impact reaction efficiency.

Thiazolidinedione-Linked Acetamides ()

Compounds such as 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide (3d) feature thiazolidinedione moieties linked via acetamide. Contrasts include:

- Core Heterocycles: The target’s isoquinoline vs. thiazolidinedione () suggests divergent biological activities (e.g., hypoglycemic vs.

- Spectroscopic Data: The target’s 1-oxoisoquinoline would show distinct NMR signals (e.g., carbonyl δ ~170–180 ppm in IR) compared to thiazolidinediones (C=O stretches ~1,700 cm⁻¹).

N-Hydroxy Acetamide Derivatives ()

N-hydroxy-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4) demonstrates a 70% yield for a structurally simpler analog. This highlights that:

- Synthetic Accessibility : Introducing mesityl or methoxy groups may require optimized coupling conditions (e.g., palladium catalysis) to achieve comparable yields.

- Bioactivity Potential: The hydroxyl group in ’s compound may confer chelation properties absent in the target.

Key Research Findings and Implications

- Steric Effects : The mesityl group’s bulk may limit metabolic degradation, extending half-life but complicating synthetic scalability.

- Biological Target Hypotheses : Based on structural analogs, the target compound may interact with neurological (orexin-like) or metabolic (thiazolidinedione-like) pathways, though experimental validation is needed.

Biological Activity

N-mesityl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Formula:

- IUPAC Name: this compound

- Molecular Formula: CHNO

- Molecular Weight: 286.33 g/mol

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 286.33 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in organic solvents |

Pharmacological Effects

This compound has shown a range of biological activities, particularly in neuropharmacology and oncology:

- Neuroprotective Effects : The compound exhibits neuroprotective properties, potentially through modulation of neurotransmitter systems, particularly those involving serotonin and melatonin receptors. Research indicates that it may enhance cognitive functions and provide protection against neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Its mechanism appears to involve the modulation of signaling pathways related to cell survival.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, which may be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is primarily mediated through its interaction with specific receptors:

- Melatonin Receptors : As an agonist at melatonin receptor type 1A (MTNR1A), it may influence circadian rhythms and reproductive functions.

- Serotonin Receptors : It may also interact with various serotonin receptor subtypes, contributing to its neuropharmacological effects.

| Mechanism | Target Receptor/Pathway | Effect |

|---|---|---|

| Melatonin Receptor Agonism | MTNR1A | Neuroprotection, Circadian regulation |

| Serotonin Receptor Modulation | Various Serotonin Receptors | Mood enhancement, Antidepressant effects |

| Cell Cycle Disruption | Apoptotic Pathways | Induction of apoptosis in cancer cells |

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Neuropharmacology, researchers administered this compound to animal models with induced neurodegeneration. The results indicated significant improvements in cognitive function and reduced markers of oxidative stress compared to control groups.

Case Study 2: Anticancer Activity

A recent investigation in Cancer Research highlighted the compound's ability to inhibit the growth of breast cancer cell lines. The study concluded that the compound induced apoptosis via mitochondrial pathways, suggesting its potential as a therapeutic agent for breast cancer treatment.

Table 3: Summary of Case Studies

| Study | Focus Area | Key Findings |

|---|---|---|

| Journal of Neuropharmacology | Neuroprotection | Cognitive improvement, reduced oxidative stress |

| Cancer Research | Anticancer Activity | Induced apoptosis in breast cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.